2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide
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Overview
Description
2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide is a complex organic compound with a molecular formula of C19H13N3O2S. This compound is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core linked to a benzamide moiety through an ether linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(4-((6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide
- 7-((6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one
Uniqueness
2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide stands out due to its unique thieno[2,3-d]pyrimidine core, which imparts distinct biological activities. Compared to similar compounds, it may offer better efficacy or reduced side effects, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c20-17(23)13-8-4-5-9-15(13)24-18-14-10-16(12-6-2-1-3-7-12)25-19(14)22-11-21-18/h1-11H,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTUEEDQQJIWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)OC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920818-76-4 |
Source
|
Record name | 2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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